Technical Whitepaper: Chemical Profiling and Synthetic Utility of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine
Technical Whitepaper: Chemical Profiling and Synthetic Utility of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine
The following technical guide details the chemical profiling, synthetic pathways, and medicinal chemistry applications of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a pharmacophore in kinase inhibitor design.
Executive Summary
1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine (C
Structural Architecture & Physicochemical Profile
Molecular Anatomy
The molecule consists of two distinct functional domains:
-
The Pharmacophore (Head): The 3-amino-1H-pyrazole ring. The C3-amino group and the N2-nitrogen act as a bidentate ligand, capable of forming a donor-acceptor (D-A) hydrogen bond pair with the backbone carbonyl and amide NH of kinase hinge residues (e.g., Glu/Leu gatekeepers).
-
The Solubilizer (Tail): The 1-methylpiperidin-4-yl group.[3][4] The basic tertiary amine (pKa ~10.0) is protonated at physiological pH, significantly enhancing aqueous solubility. The piperidine ring also provides a vector to exit the ATP-binding pocket towards the solvent front.
Physicochemical Properties Table
Data derived from fragment-based prediction and consensus chemical properties.
| Property | Value / Range | Significance |
| Molecular Formula | C | -- |
| Molecular Weight | 180.25 g/mol | Fragment-like (Rule of 3 compliant) |
| Exact Mass | 180.1375 | Diagnostic for HRMS |
| LogP (Octanol/Water) | 0.4 – 0.9 (Predicted) | Highly hydrophilic; ideal for oral bioavailability |
| pKa (Piperidine N) | 9.8 ± 0.5 | Basic; ensures solubility in gastric/intestinal fluids |
| pKa (Pyrazole NH | 3.5 ± 0.5 | Weakly basic; remains neutral at physiological pH |
| TPSA | ~52 Å | High membrane permeability potential |
| H-Bond Donors | 1 (Primary Amine) | Key interaction point |
| H-Bond Acceptors | 3 (Pyraz N2, Pip N, Amine N) | Key interaction points |
Synthetic Routes & Process Chemistry
Synthesis of 1-substituted-3-aminopyrazoles is non-trivial due to the tautomeric nature of the pyrazole ring, which often leads to regioselectivity issues (N1 vs. N2 alkylation).
Route A: The Nitro-Reduction Pathway (High Regiofidelity)
This route is preferred for generating the 3-amino isomer specifically, avoiding the formation of the thermodynamically stable 5-amino isomer often seen in direct hydrazine condensations.
-
Step 1: Alkylation. 3-Nitro-1H-pyrazole is alkylated with 1-methylpiperidin-4-yl methanesulfonate (or tosylate) using cesium carbonate.
-
Step 2: Reduction. The nitro group is reduced to the amine using Pd/C hydrogenation or Fe/NH
Cl.
Route B: De Novo Cyclization (Hydrazine Route)
Direct condensation of (1-methylpiperidin-4-yl)hydrazine with 2-chloroacrylonitrile or equivalent electrophiles.
-
Risk: This often favors the 5-amino-1-substituted regioisomer due to steric factors. Rigorous NMR characterization (NOE) is required to confirm the 3-amino structure.
Experimental Protocol: Nitro-Reduction (Route A)
Step 1: Preparation of 1-(1-methylpiperidin-4-yl)-3-nitro-1H-pyrazole
-
Reagents: 3-Nitro-1H-pyrazole (1.0 eq), 1-methylpiperidin-4-yl methanesulfonate (1.2 eq), Cs
CO (2.0 eq). -
Solvent: DMF (anhydrous).
-
Procedure:
-
Dissolve 3-nitro-1H-pyrazole in DMF under N
. -
Add Cs
CO and stir at RT for 30 min. -
Add the mesylate dropwise. Heat to 80°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over Na
SO . -
Purification: Flash chromatography (DCM/MeOH/NH
). Critical: Isolate the major isomer (N1-alkylated) from the minor N2-isomer.
-
Step 2: Reduction to Amine
-
Reagents: Nitro intermediate, 10% Pd/C, H
(balloon). -
Solvent: MeOH.
-
Procedure:
-
Suspend catalyst in MeOH; add nitro compound.
-
Stir under H
atmosphere for 4 hours. -
Filter through Celite. Concentrate to yield the target amine as a pale yellow oil or solid.
-
Synthesis Logic Diagram
Caption: Synthesis of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine via the Nitro-Reduction pathway, highlighting the critical regioisomer separation step.
Reactivity & Functionalization
The 3-aminopyrazole moiety is an amphoteric nucleophile. Its reactivity profile is distinct from standard anilines.
Nucleophilic Reactivity (Amide Coupling)
The C3-amino group is moderately nucleophilic but less reactive than alkyl amines.
-
Protocol: Requires activation of the carboxylic acid partner (e.g., HATU, EDC/HOAt) or use of acid chlorides.
-
Selectivity: The ring nitrogens (N2) are generally less nucleophilic than the exocyclic amine, but under forcing conditions, bis-acylation can occur.
Sandmeyer / SnAr Reactions
The amino group can be converted to a halide (I, Br, Cl) via Sandmeyer reaction (NaNO
Medicinal Chemistry Applications
This scaffold acts as a Type I Kinase Inhibitor pharmacophore.
Binding Mode (Hinge Region)
The 3-aminopyrazole motif mimics the adenine ring of ATP.
-
Acceptor: The Pyrazole N2 accepts a hydrogen bond from the hinge backbone NH.
-
Donor: The exocyclic NH
donates a hydrogen bond to the hinge backbone Carbonyl.
Solubility & ADME
The 1-methylpiperidine tail is a classic medicinal chemistry "fix" for lipophilicity.
-
Solubility: The basic Nitrogen (pKa ~9.8) ensures the molecule is >99% ionized in the stomach (pH 1-2), facilitating rapid dissolution.
-
Metabolic Stability: The N-methyl group can be a site of demethylation (by CYP450s), but the piperidine ring itself is generally stable.
Biological Pathway Diagram
Caption: Mechanism of Action: The scaffold competes with ATP for the kinase active site, disrupting downstream signaling cascades.
Analytical Characterization
To validate the identity of synthesized batches, the following diagnostic signals should be observed.
Proton NMR ( H NMR, 400 MHz, DMSO-d )
-
Pyrazole CH (C5-H):
7.4 – 7.6 ppm (Doublet, Hz). -
Pyrazole CH (C4-H):
5.4 – 5.6 ppm (Doublet, Hz). Note: Upfield shift due to electron-donating NH . -
Exocyclic NH
: 4.5 – 5.0 ppm (Broad singlet, exchangeable with D O). -
Piperidine CH (C4-H):
3.8 – 4.1 ppm (Multiplet, methine proton attached to pyrazole). -
N-Methyl:
2.1 – 2.3 ppm (Singlet, 3H).
Mass Spectrometry (ESI-MS)
-
[M+H]
: Calculated: 181.14; Observed: 181.1 ± 0.1.[6] -
Fragmentation: Loss of methyl group (M-15) or cleavage of the pyrazole-piperidine bond may be observed at higher collision energies.
References
-
Fustero, S., et al. (2010). Improved Regioselectivity in the Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles.Journal of Organic Chemistry .
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.Journal of Medicinal Chemistry . (Reference for piperidine solubilizing groups in kinase inhibitors).
-
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.Chemical Research in Toxicology .
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1-Methyl-1H-pyrazol-3-amine (Fragment Reference).PubChem .[2][3][6][7]
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- 3. 4-[3-(1-Methylethyl)-1h-Pyrazol-4-Yl]-N-(1-Methylpiperidin-4-Yl)pyrimidin-2-Amine | C16H24N6 | CID 49800099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-[3-(1-Methylethyl)-1h-Pyrazol-4-Yl]-N-(1-Methylpiperidin-4-Yl)pyrimidin-2-Amine | C16H24N6 | CID 49800099 - PubChem [pubchem.ncbi.nlm.nih.gov]
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